molecular formula C17H11Cl3N2O3 B1674675 LDN-57444 CAS No. 668467-91-2

LDN-57444

Numéro de catalogue: B1674675
Numéro CAS: 668467-91-2
Poids moléculaire: 397.6 g/mol
Clé InChI: OPQRFPHLZZPCCH-LTGZKZEYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LDN-57444 is a cell-permeable, reversible, and competitive inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1), a deubiquitinating enzyme (DUB) involved in protein turnover and cellular homeostasis. It exhibits a Ki of 0.4 µM for UCH-L1 and demonstrates ~28-fold selectivity over UCH-L3, a closely related isoform . By inhibiting UCH-L1, this compound reduces proteasome activity, increases ubiquitinated protein levels, and induces apoptosis. Its applications span cancer biology, neurodegenerative disease models, and reproductive studies, where it modulates oxidative stress, mitochondrial function, and signaling pathways like ERK1/2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LDN-57444 typically involves the following steps:

    Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Acetoxyimino Group: This step involves the reaction of the indolinone core with acetic anhydride and hydroxylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo-indolinone derivatives, while reduction could produce amine derivatives.

Applications De Recherche Scientifique

Anti-Metastatic Effects

LDN-57444 has been investigated for its anti-invasive properties in cancer cells. Research indicates that it effectively reduces the invasive potential of malignant carcinoma cells, particularly in advanced oral squamous cell carcinoma and nasopharyngeal carcinoma. The compound operates by inhibiting UCH-L1 deubiquitinating activity, which plays a significant role in promoting metastasis .

Key Findings:

  • Inhibition of UCH-L1 activity resulted in reduced migration of LMP1/UCH-L1-positive cancer cells.
  • The compound demonstrated selective toxicity towards invasive carcinoma cells without affecting non-invasive counterparts .
Study Cell Type Concentration Effect
OSCC, NP3 μMReduced HIF-1α levels, decreased cell migration
MDA-MB-436VariousSignificant decrease in viable cell number and migration

Impact on Hypoxia-Inducible Factors

This compound has shown to modulate the stability of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a crucial factor in cancer progression under hypoxic conditions. Studies have reported that treatment with this compound leads to decreased HIF-1α levels, thereby suggesting its potential as an anti-cancer agent by disrupting the hypoxic response .

Effects on Oocyte Maturation

In reproductive biology, this compound has been studied for its effects on mouse oocyte maturation. The compound was found to significantly suppress oocyte maturation by increasing oxidative stress and impairing mitochondrial function .

Key Findings:

  • Treatment with this compound led to reduced polar body extrusion rates and disrupted spindle body formation during oocyte maturation.
  • Increased reactive oxygen species (ROS) levels were observed, indicating oxidative stress induced by the inhibitor .
Study Oocyte Phase Concentration Effect
MII phase20 μMReduced polar body extrusion rate, increased ROS

Viral Inhibition Applications

Recent studies have explored the potential of this compound in reducing SARS-CoV-2 viral infection. By inhibiting UCH-L1, the compound may interfere with viral replication processes, presenting a novel therapeutic avenue for COVID-19 treatment .

Case Study: Breast Cancer Models

In a study involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and migration in UCH-L1 expressing cells. This highlights its specificity and potential as a therapeutic agent for UCH-L1 positive tumors .

Case Study: Cochlear Regeneration

Research indicates that this compound may promote transdifferentiation of supporting cells into hair cells within the cochlea by regulating the mTOR pathway, suggesting applications in regenerative medicine for hearing loss .

Mécanisme D'action

The mechanism of action of LDN-57444 would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it would likely bind to the ATP-binding site of the kinase, preventing phosphorylation of substrates.

Comparaison Avec Des Composés Similaires

LDN-57444 vs. IMP-1710

IMP-1710 is another UCH-L1 inhibitor studied in neuroendocrine carcinomas (NEPC) and small-cell lung cancer (SCLC). Both inhibitors synergize with cisplatin, showing combination drug interaction (CDI) scores <1, indicating enhanced therapeutic efficacy. Unlike this compound, which exhibits dual pro- and anti-tumor effects depending on chemosensitivity (e.g., promoting growth in chemosensitive cells but suppressing it in chemoresistant ones), IMP-1710’s context-dependent roles remain less explored .

This compound vs. Covalent UCH-L1 Inhibitors (Compound 1/2)

A novel covalent inhibitor (Compound 1/2) from Mission Therapeutics demonstrates superior selectivity and potency, engaging UCH-L1 at nanomolar concentrations in cellular assays. Unlike this compound, which failed to inhibit UCH-L1 in intact cells in some studies , Compound 1/2 effectively suppressed idiopathic pulmonary fibrosis (IPF) phenotypes without cytotoxicity. Additionally, it showed robust antifibrotic activity, whereas this compound’s weak effects were attributed to off-target toxicity .

This compound vs. ML323

While this compound targets the ubiquitin-proteasome system, ML323 disrupts DNA repair pathways. This highlights the functional diversity among DUB inhibitors and underscores this compound’s specificity for UCH-L1-mediated processes .

Data Tables

Table 1: Biochemical and Functional Comparison of UCH-L1 Inhibitors

Compound Target IC50/Ki Selectivity (vs. UCH-L3) Key Applications Limitations
This compound UCH-L1 0.88 µM (IC50) 28-fold Cancer, neurodegeneration, oocyte studies Low solubility; inconsistent cellular activity
IMP-1710 UCH-L1 Not reported Not reported NEPC, SCLC (with cisplatin) Limited characterization
Covalent Inhibitor (Compound 1/2) UCH-L1 <100 nM >100-fold IPF, fibrosis Early-stage development

Table 2: Context-Dependent Effects of this compound in Cancer Models

Cell Line/Condition Effect on Viability/Invasion Mechanism Reference
Chemosensitive HGSOC (PEA1) Increased viability (pro-tumorigenic) Upregulated ASNS, PSAT1; altered metabolism
Chemoresistant HGSOC (PEA2) Decreased viability (anti-tumorigenic) Reduced pSTAT3; enhanced cisplatin synergy
Metastatic carcinoma Anti-invasive Inhibited UCH-L1 deubiquitination

Detailed Research Findings

Cancer Biology

  • Nanoparticle formulations (LDN-POx) improved solubility and efficacy in vivo .
  • Dual Role in Ovarian Cancer : In chemoresistant high-grade serous ovarian cancer (HGSOC), this compound synergized with carboplatin, reducing viability by 58–69%. Conversely, in chemosensitive cells, it paradoxically promoted survival .

Neurodegeneration

  • Tau Phosphorylation : this compound increased tau phosphorylation at Ser199/202/396 in cortical neurons, linking UCH-L1 dysfunction to Alzheimer’s pathology .

Cardiovascular Studies

  • Adverse Cardiac Outcomes : Post-myocardial infarction (MI), this compound worsened heart function and fibrosis, contrasting with its protective role in atrial fibrillation models .

Reproductive Biology

  • Oocyte Maturation : this compound impaired spindle formation, reduced ERK1/2 protein levels, and increased oxidative stress, decreasing polar body extrusion rates from 85% (control) to 57% .

Activité Biologique

LDN-57444 is a reversible competitive inhibitor of ubiquitin C-terminal hydrolase L1 (UCH-L1), which plays a crucial role in various cellular processes, including protein degradation and signaling pathways. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily inhibits UCH-L1 with an IC50 value of approximately 0.88 μM, while also affecting UCH-L3 with a higher IC50 of about 25 μM . The inhibition of these deubiquitinating enzymes can lead to significant alterations in synaptic transmission and cellular apoptosis.

Key Findings:

  • Caspase Activation : In rat insulinoma cells (INS 832/13), this compound induced apoptosis, characterized by increased caspase-3 activity at concentrations above 30 μM .
  • Endoplasmic Reticulum Stress : The compound also triggered ER stress, indicated by nuclear CHOP expression in treated cells .

In Vivo Studies

This compound has been evaluated in various animal models, including APP/PS1 mice, to assess its impact on synaptic protein distribution and spine morphology. The compound was administered via intraperitoneal injection at a dosage of 0.4 mg/kg, leading to a rapid decrease in UCH-L1 activity and significant changes in neuronal structure .

Table 1: Summary of In Vivo Effects of this compound

Study ModelDosageObservations
APP/PS1 Mice0.4 mg/kgAltered synaptic protein distribution
Ang II-infused Mice40 µg/kgReduced atrial fibrillation inducibility
C57BL/6 MiceDaily for 3 weeksDecreased inflammatory markers and ROS production

Case Study: Atrial Fibrillation (AF) Model

In a study involving Ang II-infused C57BL/6 mice, this compound treatment reduced the incidence of AF from 77.8% to 57.1% compared to vehicle-treated controls. Additionally, the duration of AF episodes was significantly lower in the LDN-treated group .

Table 2: Effects of this compound on Atrial Fibrillation

TreatmentAF Inducibility (%)Duration of AF (seconds)
Vehicle77.8Increased
This compound57.1Significantly reduced

Implications for Disease Models

Research indicates that this compound may have therapeutic potential in conditions characterized by UCH-L1 dysregulation, such as neurodegenerative diseases and cardiac disorders. Its ability to modulate inflammation and fibrosis pathways makes it a candidate for further exploration in chronic disease management.

Key Molecular Pathways Affected:

  • Inflammation : this compound reduced levels of pro-inflammatory cytokines (IL-1β and IL-6) in atrial tissues .
  • Fibrosis : Inhibition of pathways such as AKT/mTOR and TGF-β/Smad2/3 was observed following treatment with this compound .

Propriétés

Numéro CAS

668467-91-2

Formule moléculaire

C17H11Cl3N2O3

Poids moléculaire

397.6 g/mol

Nom IUPAC

[(E)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate

InChI

InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3/b21-16+

Clé InChI

OPQRFPHLZZPCCH-LTGZKZEYSA-N

SMILES

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl

SMILES isomérique

CC(=O)O/N=C/1\C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl

SMILES canonique

CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl

Apparence

Solid powder

Pictogrammes

Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

C30 compound
LDN 57444
LDN-57444
LDN57444

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.